molecular formula C7H5BrO3 B109100 2-Bromo-5-hydroxybenzoic acid CAS No. 58380-11-3

2-Bromo-5-hydroxybenzoic acid

Cat. No.: B109100
CAS No.: 58380-11-3
M. Wt: 217.02 g/mol
InChI Key: HTCSAMJZDHWTKD-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and a hydroxyl group, respectively . This compound is known for its applications in various chemical syntheses and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 5-hydroxybenzoic acid using bromine or a brominating agent in the presence of a catalyst . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of solvents such as chlorobenzene and catalysts like aluminum chloride to facilitate the reaction . The reaction mixture is then quenched, and the product is purified through recrystallization or other separation techniques.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxybenzoic acid involves its interaction with molecular targets such as estrogen receptors. The compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing biological pathways related to bone density and reproductive health . The hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these receptors.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an agonist and antagonist of estrogen receptors sets it apart from other similar compounds .

Properties

IUPAC Name

2-bromo-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSAMJZDHWTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482339
Record name 2-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58380-11-3
Record name 2-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-methoxybenzoic acid (10 g, 0.043 mol) in methylene chloride is cooled to -60° C., treated with boron tribromide (3.59 g, 0.143 mol), stirred at -60° C. for 1 hour, stirred at room temperature for 1 hour, cooled to -70° C., treated with additional boron tribromide (3.59 g, 0.143 mol), stirred at -70° C. for 1 hour, stirred at room temperature for 1 hour and poured into water. The aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title product as a white solid which is identified by 1H and 13CNMR spectral analyses.
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10 g
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3.59 g
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3.59 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-hydroxybenzoic acid
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